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Compound of Interest

Compound Name: p38 MAP Kinase-IN-1

Cat. No.: B15571348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p38 MAP Kinase-IN-1, a notable

inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This document details

the inhibitor's chemical structure, physicochemical properties, mechanism of action, and its role

within the broader context of the p38 signaling cascade. Furthermore, it offers detailed

experimental protocols for key assays relevant to the study of this inhibitor and its biological

effects.

Chemical Structure and Physicochemical Properties
p38 MAP Kinase-IN-1, specifically identified as p38α MAPK-IN-1, is a potent inhibitor targeting

the p38α isoform.[1][2] Its chemical and physical properties are summarized below for quick

reference.
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Property Value Reference

IUPAC Name

N-[3-(1,1-dimethylethyl)-1-(4-

methylphenyl)-1H-pyrazol-5-

yl]-N′-[4-[2-(4-

morpholinyl)ethoxy]phenyl]-

urea

[2]

Synonyms

p38α MAPK Inhibitor 1, p38α

Mitogen-activated Protein

Kinase-IN-1

[2]

CAS Number 443913-15-3 [1]

Molecular Formula C27H35N5O3

Molecular Weight 477.60 g/mol

Appearance Solid

Purity ≥98%

Solubility

DMSO: 96 mg/mL (201.0 mM)

Ethanol: 48 mg/mL Water:

Insoluble

SMILES

CC1=CC=C(C=C1)N2N=C(C=

C2NC(=O)NC3=CC=C(OCCN

4CCOCC4)C=C3)C(C)(C)C

InChI

InChI=1S/C27H35N5O3/c1-

20-5-9-22(10-6-20)32-25(19-

24(30-32)27(2,3)4)29-

26(33)28-21-7-11-23(12-8-

21)35-18-15-31-13-16-34-17-

14-31/h5-12,19H,13-18H2,1-

4H3,(H2,28,29,33)

Biological Activity and Mechanism of Action
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p38 MAP Kinase-IN-1 is an inhibitor of p38α MAPK. The p38 MAPK family, comprising four

isoforms (p38α, p38β, p38γ, and p38δ), are key regulators of cellular responses to external

stressors like inflammatory cytokines, UV radiation, and osmotic shock. These kinases play a

crucial role in inflammation, apoptosis, cell cycle regulation, and cell differentiation.

The primary mechanism of action for many p38 MAPK inhibitors involves binding to the ATP-

binding pocket of the kinase, thereby preventing the phosphorylation of downstream

substrates. p38 MAP Kinase-IN-1 has been shown to inhibit p38α with varying potency

depending on the assay format.

Assay Type Target IC50 / EC50 Reference

EFC Displacement

Assay
p38α 2300 nM

HTRF Assay p38α 5500 nM

LPS-induced TNF-α

production in THP-1

cells

Cellular Activity 6200 nM

The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by a variety of

extracellular stimuli that activate a MAP Kinase Kinase Kinase (MAP3K). This MAP3K then

phosphorylates and activates a MAP Kinase Kinase (MAP2K), which in turn dually

phosphorylates and activates the p38 MAPK on conserved threonine and tyrosine residues

(Thr180/Tyr182) in its activation loop. Activated p38 MAPK then phosphorylates a wide array of

downstream targets, including other kinases and transcription factors, leading to a cellular

response.
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 P 
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Canonical p38 MAPK signaling cascade and the point of inhibition by p38 MAP Kinase-IN-1.

There is also a non-canonical activation pathway for p38α involving the scaffold protein TAB1,

which can lead to autophosphorylation of p38α independent of MAP2Ks.

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize p38 MAPK

inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay
This assay measures the phosphorylation of a substrate by p38 MAPK.

Materials:

Recombinant p38α MAPK enzyme

Biotinylated substrate peptide (e.g., ATF2-derived peptide)

ATP

Assay Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)

Europium cryptate-labeled anti-phospho-substrate antibody

Streptavidin-XL665

p38 MAP Kinase-IN-1 (or other test compounds)

384-well low volume plates

HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of p38 MAP Kinase-IN-1 in DMSO and then dilute in Assay Buffer.

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

Add 4 µL of p38α MAPK enzyme solution (prepared in Assay Buffer) to each well.

Incubate for 15 minutes at room temperature.
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Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate

and ATP (prepared in Assay Buffer).

Incubate for 60 minutes at room temperature.

Stop the reaction by adding 10 µL of Detection Buffer containing the Europium cryptate-

labeled antibody and Streptavidin-XL665.

Incubate for 60 minutes at room temperature in the dark.

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm

with excitation at 320-340 nm.

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against inhibitor concentration

to determine the IC50 value.

Cellular Assay for TNF-α Production in THP-1 Cells
This assay quantifies the inhibitory effect of the compound on the production of the pro-

inflammatory cytokine TNF-α in a human monocytic cell line.

Materials:

THP-1 cells

RPMI-1640 medium with 10% FBS

Lipopolysaccharide (LPS)

p38 MAP Kinase-IN-1 (or other test compounds)

96-well cell culture plates

Human TNF-α ELISA kit or HTRF/AlphaLISA kit

Plate reader

Procedure:
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Seed THP-1 cells at a density of 5 x 10^4 to 1 x 10^5 cells/well in a 96-well plate and

differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA), if required by

the specific protocol.

Pre-treat the cells with various concentrations of p38 MAP Kinase-IN-1 for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.

Incubate for 4-18 hours at 37°C in a CO2 incubator.

Collect the cell culture supernatant.

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA, HTRF, or

AlphaLISA kit according to the manufacturer's instructions.

Plot the TNF-α concentration against the inhibitor concentration to determine the EC50

value.

Western Blot for Phospho-p38 MAPK
This method is used to detect the phosphorylation status of p38 MAPK in cells, indicating the

activation level of the pathway.

Materials:

Cell line of interest (e.g., HeLa, NIH/3T3)

Cell culture medium and supplements

p38 MAPK activator (e.g., Anisomycin, UV radiation)

p38 MAP Kinase-IN-1

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels, running buffer, and transfer buffer
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed cells in culture plates and grow to 70-80% confluency.

Pre-treat cells with desired concentrations of p38 MAP Kinase-IN-1 for 1-2 hours.

Stimulate cells with a p38 activator for a predetermined time (e.g., Anisomycin for 30

minutes).

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.
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To normalize, strip the membrane and re-probe with an anti-total p38 MAPK antibody.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a p38 MAPK inhibitor.

Start: Compound Synthesis
and Characterization

Biochemical Assays
(e.g., HTRF, Kinase Glo)

Data Analysis
(IC50/EC50 determination, Statistical Analysis)

Cell-Based Assays
(e.g., TNF-α production, p-p38 Western Blot)

In Vivo Models
(e.g., Rodent models of inflammation)

End: Lead Optimization
or Mechanistic Studies

Click to download full resolution via product page

A generalized workflow for the preclinical evaluation of a p38 MAPK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [p38 MAP Kinase-IN-1: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571348#p38-map-kinase-in-1-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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